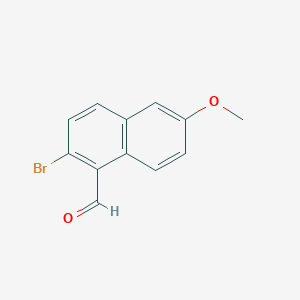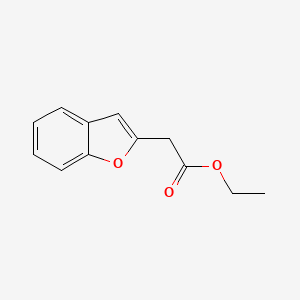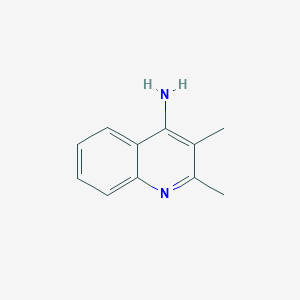![molecular formula C22H28ClN7O B3272679 Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-, hydrochloride (1 CAS No. 571189-66-7](/img/structure/B3272679.png)
Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-, hydrochloride (1
概要
説明
Pyrido[2,3-d]pyrimidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-, hydrochloride is a complex heterocyclic compound. It is known for its potential applications in medicinal chemistry due to its unique structure, which allows it to interact with various biological targets. This compound is particularly interesting because of its potential to act as a scaffold for the development of biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives typically involves the formation of the pyrimidine ring followed by the introduction of various substituents. One common method involves the autocatalytic photoinduced oxidative dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. This process is carried out by irradiating the compound at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems with the formation of long-lived radicals.
Reduction: Reduction reactions can be used to modify the substituents on the pyrimidine ring.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Conducted in DMSO with irradiation at specific wavelengths (450 or 365 nm) in the presence of air.
Reduction: Typically involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which can exhibit enhanced biological activity and stability.
科学的研究の応用
Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have a wide range of scientific research applications:
Chemistry: Used as scaffolds for the development of new chemical entities with potential biological activity.
Biology: Studied for their interactions with biological macromolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific structure and substituents of the compound .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine-7(8H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity.
Quinazolines: Another class of heterocyclic compounds with similar biological activities but different core structures.
Purines: Biologically active compounds with a similar nitrogen-containing ring system.
Uniqueness
Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives are unique due to their ability to form stable radicals and their potential for high biological activity. Their structure allows for extensive modification, making them versatile scaffolds for drug development .
特性
IUPAC Name |
8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O.ClH/c1-15-12-20(30)29(16-4-2-3-5-16)21-18(15)14-25-22(27-21)26-19-7-6-17(13-24-19)28-10-8-23-9-11-28;/h6-7,12-14,16,23H,2-5,8-11H2,1H3,(H,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBULVCMMROCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B3272610.png)






![6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3272663.png)






